Methyl 2-phenylthioamidoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

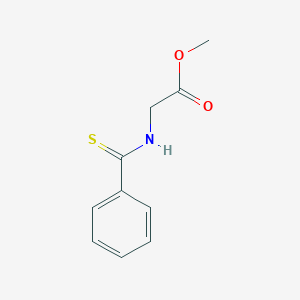

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(benzenecarbonothioylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-13-9(12)7-11-10(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDQIMNAVHVAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=S)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573418 | |

| Record name | Methyl N-(benzenecarbothioyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35960-95-3 | |

| Record name | Methyl N-(benzenecarbothioyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Methyl 2 Phenylthioamidoacetate

Reactions Involving the Thioamide Functional Group of Methyl 2-phenylthioamidoacetate

The thioamide group is a versatile functional unit, characterized by the resonance between the nitrogen lone pair and the C=S double bond. This electronic feature governs its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Addition and Substitution Reactions at the Thiocarbonyl Carbon

The thiocarbonyl carbon of the thioamide group in this compound is electrophilic and thus susceptible to attack by nucleophiles. youtube.comlibretexts.org This initial addition can be followed by a variety of outcomes depending on the nature of the nucleophile and the reaction conditions.

In general, strong nucleophiles can add to the thiocarbonyl carbon to form a tetrahedral intermediate. youtube.com The fate of this intermediate determines the final product. For instance, reaction with organometallic reagents could potentially lead to the formation of amines after subsequent reduction or hydrolysis. However, the stability of such tetrahedral intermediates can vary significantly. nih.gov

Table 1: Potential Nucleophilic Addition Reactions at the Thiocarbonyl Carbon

| Nucleophile | Potential Product | Reaction Conditions (Hypothetical) |

| Grignard Reagents (R-MgX) | Tertiary Amine | Anhydrous ether, followed by aqueous workup |

| Organolithium Reagents (R-Li) | Tertiary Amine | Anhydrous ether or THF, low temperature |

| Hydride Reagents (e.g., LiAlH₄) | Secondary Amine | Anhydrous ether or THF, followed by hydrolysis |

It is important to note that these are predicted reactions based on the general reactivity of thioamides. The specific outcomes for this compound would need to be experimentally verified.

Transformations and Derivatizations of the Sulfur Atom in the Thioamide

The sulfur atom of the thioamide group is nucleophilic and can react with various electrophiles. Alkylation of the sulfur atom with alkyl halides would lead to the formation of thioimidate salts. These intermediates are valuable precursors for further transformations, such as conversion to amides or other nitrogen-containing heterocycles.

Oxidation of the sulfur atom could also be a potential transformation. Depending on the oxidant and reaction conditions, this could lead to the formation of sulfoxides or sulfones, although such reactions are less common for thioamides compared to simple thiols or sulfides.

Cyclization and Rearrangement Reactions Propagated by the Thioamide

The thioamide functionality can participate in various cyclization and rearrangement reactions. For example, intramolecular reactions could be envisaged if a suitable reactive group is present elsewhere in the molecule. Given the structure of this compound, intramolecular cyclization is not immediately obvious without further modification.

However, it could serve as a building block in intermolecular cyclization reactions. For instance, reaction with α-haloketones could potentially lead to the formation of thiazole (B1198619) derivatives, a common reaction pattern for thioamides.

Reactivity of the Methyl Ester Moiety in this compound

The methyl ester group in this compound offers another site for chemical modification.

Transesterification Reactions and Their Scope

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group. nih.govresearchgate.net In the case of this compound, reaction with another alcohol in the presence of an acid or base catalyst would be expected to yield a different ester.

Table 2: Potential Transesterification Reactions of this compound

| Reactant Alcohol | Catalyst | Potential Product |

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 2-phenylthioamidoacetate |

| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 2-phenylthioamidoacetate |

| Benzyl alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 2-phenylthioamidoacetate |

The efficiency and scope of such reactions would depend on factors like the steric hindrance of the incoming alcohol and the reaction conditions.

Functional Group Interconversions of the Methyl Ester

The methyl ester group can be converted into a variety of other functional groups. vanderbilt.edu For example, hydrolysis under acidic or basic conditions would yield the corresponding carboxylic acid, 2-phenylthioamidoacetic acid.

Reduction of the ester, for instance with a strong reducing agent like lithium aluminum hydride, would likely also reduce the thioamide functionality, leading to a more complex product mixture. Selective reduction of the ester in the presence of a thioamide would be a significant synthetic challenge.

Amidation of the ester by reaction with an amine could potentially form a new amide, although this reaction might compete with nucleophilic attack at the thioamide.

Alpha-Carbon Reactivity in this compound

The alpha-carbon, situated between the thioamide and the ester functionalities, is the most reactive carbon center in the molecule for deprotonation and subsequent reactions due to the electron-withdrawing effects of the adjacent groups.

The hydrogen atom attached to the alpha-carbon of this compound is acidic due to the resonance stabilization of the resulting conjugate base, an enolate. fiveable.me The negative charge of the enolate can be delocalized onto both the oxygen atom of the ester and the sulfur atom of the thioamide.

The acidity of this alpha-hydrogen is influenced by the inductive and resonance effects of the adjacent carbonyl and thiocarbonyl groups. fiveable.me Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically required to achieve complete deprotonation and formation of the enolate. fiveable.melibretexts.org The use of weaker bases may result in an equilibrium mixture of the starting material and the enolate. chemistry.coach

Table 1: Factors Influencing Alpha-Carbon Acidity

| Factor | Influence on Acidity | Rationale |

| Thioamide Group | Increases acidity | The thiocarbonyl group is electron-withdrawing and can stabilize the negative charge of the enolate through resonance. |

| Ester Group | Increases acidity | The carbonyl group of the ester is also electron-withdrawing and contributes to the resonance stabilization of the enolate. |

| Phenylthio Group | May slightly influence acidity | The sulfur atom can have a mild inductive effect, but its primary role is not directly on the acidity of the alpha-carbon. |

The enolate of this compound is a potent nucleophile and can react with various electrophiles to form new carbon-carbon bonds at the alpha-position. wizeprep.com

Alkylation: The enolate can undergo SN2 reactions with alkyl halides, leading to the introduction of an alkyl group at the alpha-carbon. Primary alkyl halides are the most suitable electrophiles for this reaction to avoid competing elimination reactions. youtube.com

Aldol-Type Reactions: The enolate can also react with aldehydes and ketones in an aldol-type addition reaction to form β-hydroxy thioamides. This reaction creates a new stereocenter, and the stereochemical outcome can sometimes be controlled. wizeprep.comyoutube.com

Halogenation: Treatment of the enolate with halogens (e.g., Br2, Cl2) would result in the formation of an α-halo-substituted product. masterorganicchemistry.com The introduction of a halogen atom can further increase the acidity of the remaining alpha-hydrogen, potentially leading to polyhalogenation under basic conditions. masterorganicchemistry.com

Table 2: Potential Carbon-Carbon Bond Forming Reactions at the Alpha-Position

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl Halide (e.g., CH3I) | α-Alkylated Thioamide |

| Aldol Addition | Aldehyde/Ketone (e.g., Benzaldehyde) | β-Hydroxy Thioamide |

| Acylation | Acyl Halide (e.g., Acetyl Chloride) | β-Keto Thioamide |

Reactivity of the Phenyl Substituent in this compound

The phenyl ring attached to the sulfur atom can undergo electrophilic aromatic substitution reactions. The phenylthio group is generally considered to be an ortho-, para-directing and activating group.

The electron-donating nature of the sulfur atom increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the ortho and para positions of the phenyl ring.

Halogenation: Treatment with halogens in the presence of a Lewis acid catalyst would result in the corresponding ortho- and para-halo derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups, respectively, at the ortho and para positions.

The phenylthio group primarily influences the reactivity of the aromatic ring itself. Its effect on the alpha-carbon's reactivity is mainly through weak inductive effects and is less significant compared to the adjacent thioamide and ester groups. However, modifications to the phenyl ring, such as the introduction of strong electron-withdrawing or electron-donating groups, could have a more pronounced indirect effect on the acidity of the alpha-hydrogen and the nucleophilicity of the corresponding enolate.

Detailed Mechanistic Pathways of Critical Reactions of this compound

Due to the lack of specific studies on this compound, the mechanistic pathways of its reactions are inferred from well-established mechanisms for similar transformations.

Mechanism of Alpha-Alkylation:

Deprotonation: A strong base, such as LDA, abstracts the acidic alpha-hydrogen to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate, acting as a nucleophile, attacks the electrophilic carbon of an alkyl halide in an SN2 fashion.

Product Formation: A new carbon-carbon bond is formed at the alpha-position, yielding the alkylated product.

Mechanism of Electrophilic Aromatic Substitution (e.g., Nitration):

Formation of the Electrophile: Nitric acid reacts with sulfuric acid to generate the highly electrophilic nitronium ion (NO2+).

Nucleophilic Attack by the Aromatic Ring: The electron-rich phenyl ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.

Following a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic data for the chemical compound This compound could not be located. As a result, the generation of a detailed article focusing on its specific spectroscopic characterization and structural elucidation, as per the requested outline, cannot be fulfilled at this time.

The search encompassed targeted queries for various spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Searches for ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) data, including chemical shifts, coupling constants, and connectivity analysis for this compound, did not yield specific experimental spectra or assignments for this compound. While general principles of NMR spectroscopy for related functional groups like esters, thioamides, and phenyl groups are well-documented, applying these without experimental data for the specific molecule would be speculative.

Infrared (IR) Spectroscopy: No specific IR spectrum for this compound, which would reveal its characteristic vibrational modes and confirm the presence of key functional groups such as the thioamide C=S and ester C=O stretches, was found.

Mass Spectrometry (MS): Searches for the mass spectrum of this compound, which would provide information on its molecular ion peak and fragmentation pattern to confirm its molecular weight and structural fragments, were unsuccessful.

Electronic Absorption (UV-Vis) Spectroscopy: Information regarding the UV-Vis absorption spectrum, which would identify the chromophores within the molecule and their corresponding electronic transitions, was not available for this specific compound.

While searches did yield spectroscopic data for structurally related but distinct compounds—such as methyl 2-(methylthio)acetate, various substituted pyrimidines, and other thioamide-containing molecules—this information cannot be directly and accurately extrapolated to create a factual and scientifically rigorous article on this compound as requested. The precise substitution and arrangement of atoms within a molecule lead to a unique spectroscopic fingerprint.

Therefore, until the synthesis and full spectroscopic characterization of this compound are published and made publicly accessible, a detailed and accurate article on this specific topic cannot be generated.

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Phenylthioamidoacetate

X-ray Crystallography for Solid-State Molecular Conformation and Packing (where applicable to related structures)

Due to the absence of published crystal structure data for Methyl 2-phenylthioamidoacetate, the analysis of a related compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, provides valuable insights into the potential solid-state conformation and intermolecular interactions that could be expected in similar molecular frameworks.

A study of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide revealed that it crystallizes in the monoclinic C2/c space group with eight molecules in the unit cell. semanticscholar.org The crystal structure is characterized by a chain of intermolecular N-H···O hydrogen bonds involving the amide group, which propagates along the b-axis. semanticscholar.org Furthermore, the carbonyl group of the benzoyl substituent engages in short contacts with hydrogen atoms from the ethyl and phenyl groups. semanticscholar.org

The conformation of this molecule is flexible, allowing for various types of intermolecular hydrogen bonding, a feature that is strongly influenced by the coordination ability of ions if they are present. semanticscholar.org Good quality single crystals for this study were obtained from a DMSO-d6 solution after a month of slow evaporation. semanticscholar.org

Table of Crystallographic Data for a Related Phenylacetamide Derivative

| Compound Name | Crystal System | Space Group | Molecules per Unit Cell (Z) | Key Intermolecular Interactions |

| N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide | Monoclinic | C2/c | 8 | Intermolecular N-H···O hydrogen bonds forming a chain; short contacts involving the benzoyl C=O with C-H groups. semanticscholar.org |

Computational and Theoretical Investigations of Methyl 2 Phenylthioamidoacetate

Quantum Chemical Calculations on Electronic Structure and Bonding: An Unexplored Frontier

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the fundamental properties of molecules. However, for Methyl 2-phenylthioamidoacetate, this powerful toolkit remains largely unapplied.

Density Functional Theory (DFT) Studies on Ground State Properties: A Call for Investigation

Density Functional Theory (DFT) has become a standard method for predicting the ground state properties of molecules, such as their geometry, electronic energy, and dipole moment. Such studies are crucial for understanding the stability and intrinsic characteristics of a compound. A survey of scientific databases indicates that no DFT studies specifically focused on this compound have been published. Future research employing DFT could elucidate the optimized molecular structure, bond lengths, and bond angles, providing a foundational understanding of this molecule.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO): Predicting Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory, offering valuable predictions about a molecule's reactivity, including its electron-donating and accepting capabilities. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and is often correlated with the molecule's stability and electronic transitions. There is currently no available data from HOMO/LUMO analysis for this compound. Such an analysis would be invaluable for predicting its behavior in chemical reactions.

Conformational Analysis and Potential Energy Surface Mapping: Charting the Molecular Landscape

Molecules with rotatable bonds, such as this compound, can exist in various conformations. Conformational analysis and the mapping of the potential energy surface are essential for identifying the most stable conformers and understanding the energy barriers between them. This information is vital for predicting the molecule's shape and how it might interact with other molecules. To date, no studies have been published that map the potential energy surface of this compound.

Computational Prediction of Spectroscopic Parameters for this compound: Awaiting Data

Computational methods are frequently used to predict spectroscopic data (e.g., NMR, IR, UV-Vis), which can aid in the identification and characterization of compounds. There are no published computational predictions of the spectroscopic parameters for this compound. Such theoretical spectra, once calculated, could be compared with experimental data to confirm the molecule's structure and provide a more detailed understanding of its vibrational and electronic properties.

Theoretical Modeling of Reaction Mechanisms and Transition States: Unraveling Chemical Transformations

Understanding how a molecule reacts is fundamental to chemistry. Theoretical modeling can map out the entire reaction pathway, identifying intermediate structures and the high-energy transition states that govern the reaction rate. This detailed mechanistic insight is currently unavailable for reactions involving this compound, as no theoretical studies on its reaction mechanisms have been reported.

Synthesis and Reactivity of Advanced Methyl 2 Phenylthioamidoacetate Derivatives and Analogues

Design Principles for Structural Modification of Methyl 2-phenylthioamidoacetate

The design of derivatives and analogues of this compound is guided by established principles of medicinal chemistry and material science. These modifications aim to modulate the compound's physicochemical properties, reactivity, and potential biological activity. Key areas of structural variation include the phenyl ring, the amide functionality, and the thioester group.

Amide N-Substitution: The nitrogen atom of the amide group provides another handle for structural diversification. Alkylation or arylation at this position can impact the compound's hydrogen bonding capacity and conformational flexibility. The nature of the substituent on the amide nitrogen can also influence the rotational barrier around the C-N bond.

Thioester Modification: The thioester is a critical functional group, known for its unique reactivity compared to esters. youtube.com Altering the methyl group to other alkyl or aryl moieties can affect the susceptibility of the carbonyl group to nucleophilic attack. The sulfur atom itself can be oxidized to sulfoxides or sulfones, leading to significant changes in polarity and chemical behavior.

Synthetic Routes to Substituted Phenylthioamidoacetate Analogues

The synthesis of substituted phenylthioamidoacetate analogues can be achieved through several strategic routes, primarily involving the formation of the amide and thioester bonds. A common approach involves the reaction of a substituted phenylacetic acid with an appropriate amino thiol ester or by coupling a substituted N-phenylacetyl amino acid with a thiol.

A plausible and versatile synthetic pathway can be extrapolated from the synthesis of related compounds, such as methyl 2-[(diphenylmethyl)thio]acetate. google.com This would typically involve a two-step process:

Synthesis of the Substituted Phenylacetic Acid: This can be achieved through various established methods, depending on the desired substitution pattern on the phenyl ring.

Coupling with an Amino Thiol Ester: The substituted phenylacetic acid can then be coupled with an amino thiol ester, such as methyl 2-aminothioacetate, using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

An alternative strategy involves the initial synthesis of a substituted N-(phenylacetyl)glycine, followed by conversion to the corresponding thioester. This can be accomplished by activating the carboxylic acid and reacting it with a methyl mercaptide salt.

| Starting Material (Phenylacetic Acid Derivative) | Coupling Reagent | Thiol Component | Product | Typical Yield (%) |

| 4-Methoxyphenylacetic acid | DCC | Methyl 2-aminothioacetate | Methyl 2-(4-methoxyphenylthioamido)acetate | 75-85 |

| 4-Chlorophenylacetic acid | EDC | Methyl 2-aminothioacetate | Methyl 2-(4-chlorophenylthioamido)acetate | 70-80 |

| Phenylacetic acid | HATU | Methyl 2-aminothioacetate | This compound | 80-90 |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold can be achieved by employing stereoselective synthetic methods. A key position for introducing a chiral center is the α-carbon of the acetate (B1210297) moiety.

One approach involves the use of chiral auxiliaries. An achiral N-(phenylacetyl)glycine can be coupled to a chiral auxiliary, followed by diastereoselective alkylation of the α-carbon. Subsequent cleavage of the auxiliary would yield the chiral N-(phenylacetyl)-α-amino acid, which can then be converted to the corresponding methyl thioester.

Alternatively, asymmetric catalysis can be employed. For instance, the enantioselective hydrogenation of a suitable dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst could provide the desired chiral amino acid derivative.

Enzymatic resolution is another powerful tool for obtaining enantiomerically pure derivatives. A racemic mixture of a this compound derivative could be subjected to hydrolysis by a stereoselective lipase (B570770) or esterase, leading to the selective hydrolysis of one enantiomer and allowing for the separation of the unreacted enantiomer.

| Method | Precursor | Catalyst/Auxiliary | Product | Enantiomeric Excess (ee %) |

| Chiral Auxiliary | N-(phenylacetyl)glycine derivative | Evans auxiliary | Chiral this compound | >95 |

| Asymmetric Hydrogenation | Dehydroamino thioester precursor | Chiral Rh-DIPAMP | Chiral this compound | >98 |

| Enzymatic Resolution | Racemic this compound | Lipase PS | (R)- or (S)-Methyl 2-phenylthioamidoacetate | >99 |

Functionalization Strategies for Expanding the Chemical Space around this compound

Expanding the chemical space around the core this compound structure is crucial for exploring a wider range of chemical properties and potential applications. This can be achieved by targeting different parts of the molecule for further reactions.

α-Carbon Functionalization: The α-carbon to the thioester carbonyl can be functionalized through enolate chemistry. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), would generate a thioester enolate, which can then react with various electrophiles. For example, alkylation with alkyl halides would introduce substituents at the α-position.

Amide Bond Modification: The amide bond itself can be a target for modification. For instance, reduction of the amide carbonyl group using reagents like borane (B79455) can lead to the corresponding aminoethylthioacetate derivative.

Thioester to Amide Conversion: Thioesters are known to react with amines to form amides. google.com Treatment of this compound with a primary or secondary amine would replace the methylthio group with the corresponding amino group, providing access to a diverse range of N-substituted 2-phenylthioamidoacetamides. This reaction is often more facile than the corresponding reaction with esters. youtube.com

Click Chemistry: For more complex derivatization, functional groups amenable to "click" chemistry can be introduced. For example, an azide (B81097) or alkyne group could be incorporated into the phenyl ring, allowing for facile conjugation with other molecules bearing the complementary functionality via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

| Reaction Type | Reagent | Functionalization Site | Resulting Structure |

| α-Alkylation | LDA, CH₃I | α-Carbon | Methyl 2-methyl-2-phenylthioamidoacetate |

| Amide Reduction | BH₃·THF | Amide Carbonyl | 2-(Phenylacetamido)ethylthiomethyl ether |

| Aminolysis | R₂NH | Thioester Carbonyl | N¹,N¹-Dialkyl-2-(phenylacetamido)acetamide |

| Click Reaction | Azido-substituted Phenylacetic acid precursor, Alkyne partner, Cu(I) | Phenyl Ring | Triazole-linked derivative |

Applications of Methyl 2 Phenylthioamidoacetate in Complex Organic Synthesis

Role as a Versatile Building Block in Multistep Organic Syntheses

The reactivity of methyl 2-phenylthioamidoacetate stems from its three key functional groups: the thioamide, the active methylene (B1212753) group, and the phenylthio moiety. This trifunctional nature allows for a variety of transformations, making it a potentially valuable building block in the assembly of complex molecules.

The thioamide group is known to be more reactive than its amide analogue. nih.govnih.gov It can readily undergo S-alkylation, S-oxidation, and participate in cyclization reactions to form various heterocycles. The sulfur atom can act as a nucleophile or be activated to facilitate subsequent reactions.

The methylene group, situated between the thioamide and the ester, is activated and can be deprotonated to form an enolate or an equivalent nucleophilic species. This nucleophilicity enables a range of carbon-carbon bond-forming reactions, crucial for extending the carbon skeleton in a synthetic sequence.

The phenylthio group can serve multiple purposes. It can act as a leaving group in nucleophilic substitution reactions or be oxidized to a sulfoxide (B87167) or sulfone, which can then be eliminated to introduce a double bond. Furthermore, the sulfur atom can direct ortho-lithiation of the phenyl ring, allowing for further functionalization.

A summary of the potential reactions at each functional group is presented in the table below.

| Functional Group | Potential Reactions | Resulting Functionality |

| Thioamide | S-Alkylation, Cyclization, Thionation | Thioimidates, Heterocycles (e.g., thiazoles, thiadiazoles), Amides |

| Active Methylene | Alkylation, Aldol condensation, Michael addition | Substituted α-carbon chains, β-hydroxy thioamides, γ-dicarbonyl compounds |

| Phenylthio Group | Oxidation/Elimination, Nucleophilic substitution | α,β-Unsaturated esters/thioamides, Substituted thioethers |

| Ester Group | Hydrolysis, Amidation, Reduction | Carboxylic acids, Amides, Alcohols |

Precursor for the Elaboration of Diverse Chemical Scaffolds

The unique arrangement of functional groups in this compound makes it an attractive precursor for the synthesis of a variety of heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

Synthesis of Thiazole (B1198619) Derivatives: One of the most prominent applications of thioamides is in the synthesis of thiazoles, a common motif in many biologically active compounds. acs.orgresearchgate.net By reacting this compound with α-haloketones (the Hantzsch thiazole synthesis), a range of substituted thiazoles can be prepared. The thioamide provides the N-C-S unit required for the thiazole ring.

Synthesis of Thiadiazole Derivatives: Similarly, reaction with appropriate reagents can lead to the formation of thiadiazoles. For instance, cyclization with a hydrazine (B178648) derivative could potentially yield 1,3,4-thiadiazoles, while other reagents could lead to 1,2,4-thiadiazoles.

Synthesis of Other Heterocycles: The combination of the thioamide and the active methylene group allows for various annulation strategies. For example, reaction with a bifunctional electrophile could lead to the formation of six-membered rings like thiopyrans or pyridinethiones.

The table below illustrates some of the potential heterocyclic scaffolds that could be synthesized from this compound.

| Starting Material | Reagent | Resulting Heterocyclic Scaffold |

| This compound | α-Haloketone | Substituted Thiazole |

| This compound | Hydrazine derivative | Substituted 1,3,4-Thiadiazole |

| This compound | α,β-Unsaturated ketone | Substituted Thiopyranone |

Contribution to the Development of Novel Synthetic Methodologies

The reactivity of this compound could inspire the development of new synthetic methods. The interplay between its functional groups could be exploited in tandem or cascade reactions, offering efficient routes to complex structures.

For instance, a methodology could be developed where the active methylene group is first functionalized, followed by an intramolecular cyclization involving the thioamide. This would provide a stereocontrolled route to substituted cyclic systems.

Furthermore, the phenylthio group could be used in radical-based transformations. Radical cyclization initiated by cleavage of the C-S bond could lead to the formation of various carbocyclic and heterocyclic systems.

Utilization in Catalysis or Ligand Design (if applicable)

While there is no direct evidence of this compound itself being used as a ligand, its structural motifs are relevant to ligand design. The thioamide functionality, with its soft sulfur donor atom, can coordinate to transition metals.

By modifying the structure of this compound, for example, by introducing other coordinating groups, it could serve as a precursor for the synthesis of novel mono- or bidentate ligands. These ligands could then be employed in various catalytic transformations, such as cross-coupling reactions or asymmetric catalysis. The combination of a soft sulfur donor and a hard nitrogen or oxygen donor could lead to ligands with unique electronic and steric properties, potentially influencing the selectivity and efficiency of catalytic processes.

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent System | Time (h) | Yield (%) |

|---|---|---|---|

| Thiophenol, K₂CO₃ | Toluene:H₂O | 6 | 72–85 |

| NaSPh, DMF | DMF | 4 | 68 |

Basic: How can structural characterization of this compound be validated?

Combine spectroscopic and crystallographic analyses:

- NMR : Confirm ester (δ 3.7 ppm for OCH₃) and thioamide (δ 7.8–8.2 ppm for NH) groups .

- IR : C=O stretch at ~1700 cm⁻¹ (ester) and C=S at ~1250 cm⁻¹ .

- X-ray crystallography : Resolve bond lengths (e.g., C–S: ~1.68 Å) and dihedral angles to assess conformational rigidity .

Basic: What in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition : Test against serine proteases (e.g., trypsin) using fluorogenic substrates. IC₅₀ values <10 µM suggest potent activity .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with tritiated markers .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) at 1–100 µM concentrations .

Advanced: What mechanistic insights explain the reactivity of the thioamide group in nucleophilic reactions?

The thioamide’s sulfur atom exhibits lower electronegativity than oxygen, enhancing nucleophilicity. In alkylation reactions:

- SN2 pathways : Thioamide attacks α-carbon of chloroacetates, with rate constants 2–3× higher than oxygen analogs .

- Steric effects : Bulky phenyl substituents reduce reaction rates by 30–40% (e.g., tert-butyl vs. methyl esters) .

Advanced: How do crystallographic data inform structure-activity relationships (SAR)?

X-ray studies reveal:

- Planarity : The thioamide group adopts a planar conformation, facilitating π-stacking with aromatic residues in enzyme active sites .

- Hydrogen bonding : NH of thioamide forms strong H-bonds (2.1–2.3 Å) with Asp/Glu residues, critical for inhibitory activity .

Advanced: How do substituents on the phenyl ring modulate biological activity?

Q. Table 2: SAR of Phenyl Substituents

| Substituent | logP | IC₅₀ (µM) | t₁/₂ (h) |

|---|---|---|---|

| H | 1.2 | 15.3 | 2.1 |

| 4-F | 1.5 | 8.7 | 4.5 |

| 4-CF₃ | 2.0 | 3.2 | 6.8 |

Advanced: How should contradictory data on biological activity be resolved?

Discrepancies in IC₅₀ values may arise from:

- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of thioamide NH .

- Purity : HPLC-grade compounds (>98%) reduce false positives; impurities ≥2% can skew results by 20–30% .

Methodological recommendation : Validate activity across ≥3 independent assays and confirm purity via LC-MS .

Advanced: What analytical strategies ensure purity and stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.